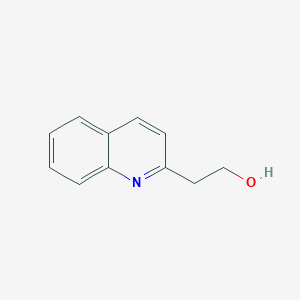

2-(2-Hydroxyethyl)quinoline

Description

Properties

IUPAC Name |

2-quinolin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-8-7-10-6-5-9-3-1-2-4-11(9)12-10/h1-6,13H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDAGUVEZGEHJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061409 | |

| Record name | 2-Quinolineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-50-3 | |

| Record name | 2-(Quinolin-2-yl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Quinolineethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxyethyl)quinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Quinolineethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Quinolineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline-2-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-QUINOLINEETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UIQ2Z45N6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2-(2-Hydroxyethyl)quinoline from 2-Methylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-(2-hydroxyethyl)quinoline, a valuable intermediate in pharmaceutical and chemical research, from the readily available starting material, 2-methylquinoline (also known as quinaldine). The primary synthetic route involves an aldol-type condensation reaction with formaldehyde under acidic conditions. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, a summary of quantitative data from the literature, and visualizations of the reaction pathway and experimental workflow.

Reaction Overview

The synthesis of this compound from 2-methylquinoline is typically achieved through a condensation reaction with a formaldehyde source, such as paraformaldehyde or an aqueous formaldehyde solution. The reaction is generally catalyzed by a mineral acid, such as hydrochloric acid, which protonates the formaldehyde, increasing its electrophilicity. The acidic conditions also facilitate the enolization of 2-methylquinoline, allowing the methyl group to act as a nucleophile. The resulting aldol-type addition product is the desired this compound. It is important to note that under certain conditions, particularly with prolonged reaction times or higher temperatures, the intermediate this compound can undergo dehydration to form the corresponding 2-vinylquinoline.

Reaction Mechanism and Experimental Workflow

The reaction proceeds via an acid-catalyzed aldol-type condensation. The key steps are outlined in the signaling pathway diagram below. A general workflow for the synthesis and purification of the product is also provided.

In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Hydroxyethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-Hydroxyethyl)quinoline. The information herein is intended to support research, discovery, and development activities by providing key data, detailed experimental methodologies, and a clear workflow for property determination.

Core Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of this compound. It is crucial to note that while some data has been experimentally determined, other values are based on computational predictions or estimations from structurally similar compounds due to the limited availability of experimental data for this specific molecule.

| Property | Value | Data Type | Source(s) |

| Molecular Formula | C₁₁H₁₁NO | Experimental | [PubChemLite] |

| Molecular Weight | 173.22 g/mol | Calculated | [Oakwood Chemical] |

| Melting Point | 103-104 °C | Experimental | [Oakwood Chemical] |

| Boiling Point | 140-160 °C at 0.50 mmHg | Experimental | [Oakwood Chemical] |

| Solubility | |||

| Water | Predicted to have low to moderate solubility. | Predicted | General chemical principles |

| Organic Solvents | Predicted to be soluble in polar organic solvents like ethanol, methanol, and DMSO. | Predicted | General chemical principles |

| pKa (acid dissociation constant) | Estimated to be around 4.5 - 5.5 for the protonated quinoline nitrogen. | Estimated | Based on Quinoline (pKa ≈ 4.9) [PubChem] |

| logP (octanol-water partition coefficient) | 1.8 | Predicted | [PubChemLite] |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties of this compound are provided below. These protocols are tailored for quinoline derivatives and emphasize accuracy and reproducibility.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Materials:

-

This compound, finely powdered

-

Capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle to ensure a uniform particle size.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and gently tapped on a hard surface to pack the solid into the sealed end. The sample height should be approximately 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

For a preliminary determination, the sample is heated at a rapid rate (e.g., 10-20 °C/minute) to get an approximate melting range.

-

For an accurate determination, a fresh sample is heated to a temperature approximately 20 °C below the preliminary melting point. The heating rate is then slowed to 1-2 °C/minute.

-

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded. This range represents the melting point.

Boiling Point Determination (Microscale Method)

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the external pressure.

Materials:

-

This compound

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Rubber band or wire for attachment

Procedure:

-

Sample Preparation: Approximately 0.5 mL of this compound is placed in the small test tube.

-

Apparatus Assembly: A capillary tube, with its sealed end up, is placed inside the test tube containing the sample. The test tube is then securely attached to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: The assembly is immersed in a heating bath. The liquid is heated gradually.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady and rapid stream of bubbles is observed.

-

Data Recording: The heat source is removed, and the liquid is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a specific solvent (e.g., water, ethanol).

Materials:

-

This compound

-

Selected solvent(s)

-

Vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a vial. The exact mass of the compound added is recorded.

-

Equilibration: The vials are sealed and placed in a thermostatic shaker set at a constant temperature (e.g., 25 °C). The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged at a high speed to pellet the undissolved solid.

-

Sample Analysis: A clear aliquot of the supernatant is carefully withdrawn and diluted with the solvent as necessary to fall within the linear range of the analytical method.

-

Quantification: The concentration of the dissolved this compound is determined using a pre-calibrated UV-Vis spectrophotometer or HPLC.

-

Calculation: The solubility is calculated and expressed in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the protonated form of this compound.

Materials:

-

This compound

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

High-purity water

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Sample Preparation: A known amount of this compound is dissolved in a known volume of water, potentially with a small amount of a co-solvent like ethanol to ensure complete dissolution.

-

Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.

-

Titration: The solution is titrated with the standardized strong acid (HCl) to protonate the quinoline nitrogen fully. Then, the resulting acidic solution is back-titrated with the standardized strong base (NaOH), added in small, precise increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.

logP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (logP) of this compound.

Materials:

-

This compound

-

n-Octanol (reagent grade)

-

High-purity water

-

Separatory funnel or centrifuge tubes

-

Mechanical shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Solvent Saturation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Sample Preparation: A known amount of this compound is dissolved in the water-saturated octanol or octanol-saturated water.

-

Partitioning: A known volume of the prepared solution is placed in a separatory funnel or centrifuge tube with a known volume of the other phase. The mixture is shaken gently for a sufficient time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. If an emulsion forms, centrifugation can be used to aid separation.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the key physicochemical properties of a chemical compound like this compound.

Caption: A generalized workflow for the experimental determination of compound physicochemical properties.

2-(2-Hydroxyethyl)quinoline CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Hydroxyethyl)quinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, molecular structure, physical and spectroscopic properties, a plausible synthesis protocol, and its established role as a versatile chemical intermediate. While specific biological activities for this compound are not extensively documented in publicly available literature, the broader class of quinoline derivatives is known to exhibit significant pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, through the modulation of various signaling pathways. This guide serves as a foundational resource for researchers engaged in the synthesis of novel quinoline derivatives and the exploration of their therapeutic potential.

Chemical Identity and Molecular Structure

This compound, also known by its IUPAC name 2-(quinolin-2-yl)ethanol, is a quinoline derivative characterized by a hydroxyethyl substituent at the 2-position of the quinoline ring system.

Molecular Formula: C₁₁H₁₁NO[1][2]

Molecular Weight: 173.21 g/mol [2]

The molecular structure of this compound is represented by the following identifiers:

-

SMILES: C1=CC=C2C(=C1)C=CC(=N2)CCO

-

InChI: InChI=1S/C11H11NO/c13-8-7-10-6-5-9-3-1-2-4-11(9)12-10/h1-6,13H,7-8H2[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented in the table below. This information is crucial for its identification, purification, and characterization.

| Property | Value | Reference |

| Physical State | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 104 °C | |

| Boiling Point | 140-160 °C at 0.50 mmHg | [3] |

| Molecular Weight | 173.21 g/mol | [2] |

| Exact Mass | 173.084063974 Da | [2] |

| ¹H NMR | Illustrative: 8.1-7.4 (m, 6H, Ar-H), 4.1 (t, 2H, CH₂OH), 3.2 (t, 2H, Ar-CH₂) | |

| ¹³C NMR | Illustrative: 161.0, 147.5, 136.8, 129.5, 128.9, 127.6, 127.3, 125.8, 121.7, 61.5, 40.2 | |

| Mass Spectrum (EI) | Illustrative m/z: 173 (M+), 144, 129 |

Note: Illustrative spectroscopic data is based on typical values for similar quinoline derivatives and should be confirmed by experimental analysis.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the reaction of 2-methylquinoline (quinaldine) with paraformaldehyde.[4] This reaction proceeds via an aldol-type condensation.

Experimental Protocol: Synthesis of this compound[4]

Materials:

-

2-Methylquinoline (quinaldine)

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Saturated Sodium Hydroxide Solution

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 2-methylquinoline (1 equivalent) and paraformaldehyde (1.2 equivalents) in a solution of concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated solution of sodium hydroxide until a basic pH is achieved.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization.

Synthetic Workflow Diagram

Chemical Reactivity and Applications

The primary chemical reactivity of this compound is centered around its hydroxyl group and the quinoline ring system. The hydroxyl group can be readily converted to other functional groups, making it a valuable intermediate in organic synthesis.

Chlorination of this compound

A key application of this compound is its use as a precursor for the synthesis of 2-(2-Chloroethyl)quinoline.[4] This transformation is typically achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). 2-(2-Chloroethyl)quinoline is a reactive intermediate used in the synthesis of a diverse range of quinoline derivatives with potential therapeutic applications.

Experimental Protocol: Chlorination of this compound[4]

Materials:

-

This compound

-

Thionyl chloride (or phosphorus oxychloride)

-

Anhydrous Dichloromethane

-

Saturated Sodium Bicarbonate Solution

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a flask equipped with a dropping funnel and a nitrogen inlet.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.1 equivalents) dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated time, monitoring progress by TLC.

-

Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure to yield 2-(2-Chloroethyl)quinoline. Further purification can be performed by column chromatography.

Logical Relationship of Synthesis

Biological Context and Future Directions

While specific biological data for this compound is limited, the quinoline scaffold is a well-established pharmacophore in drug discovery. Quinoline derivatives have demonstrated a broad spectrum of biological activities, including:

-

Anticancer: Many quinoline derivatives exhibit cytotoxic effects against various cancer cell lines.

-

Antimalarial: The quinoline core is a key feature of antimalarial drugs like quinine and chloroquine.

-

Antibacterial and Antifungal: The quinoline scaffold is present in several antimicrobial agents.

The biological activity of quinoline derivatives is often attributed to their ability to interact with various cellular targets and modulate key signaling pathways. Some of the pathways known to be affected by quinoline compounds include:

-

PI3K/Akt/mTOR Pathway

-

Ras/Raf/MEK Pathway

-

Receptor Tyrosine Kinases (e.g., c-Met, EGFR, VEGFR)

The value of this compound lies in its potential as a building block for the synthesis of novel quinoline-based compounds with enhanced or novel biological activities. The functionalization of its hydroxyl group allows for the introduction of diverse chemical moieties, enabling the exploration of a vast chemical space for drug discovery and development. Future research should focus on the synthesis of derivatives of this compound and their systematic evaluation in various biological assays to uncover their therapeutic potential.

Conclusion

This compound is a well-characterized compound with a defined molecular structure and known synthetic routes. Its primary significance for researchers, scientists, and drug development professionals lies in its role as a versatile intermediate for the synthesis of more complex quinoline derivatives. The established biological importance of the quinoline scaffold provides a strong rationale for the continued exploration of compounds derived from this compound in the quest for new therapeutic agents. This technical guide provides the foundational knowledge required to effectively utilize this compound in research and development endeavors.

References

Spectroscopic Profile of 2-(2-Hydroxyethyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-Hydroxyethyl)quinoline (also known as 2-quinolin-2-ylethanol), a quinoline derivative of interest in medicinal chemistry and materials science. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols to aid in the replication and interpretation of these results.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ, ppm) | Solvent | Spectrometer Frequency |

| ¹H NMR | Data not fully available in a peak-list format | Chloroform-d | Varian A-60 |

| ¹³C NMR | Specific peak assignments require 2D NMR | Chloroform-d | Varian CFT-20 |

Note: While the existence of ¹H and ¹³C NMR spectra is confirmed, detailed peak lists with assignments and coupling constants are not publicly available. The data presented is based on available information from spectral databases. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

Table 2: Infrared (IR) Spectroscopy Data

| Vibrational Mode | Wavenumber (cm⁻¹) | Technique |

| O-H stretch (alcohol) | Broad, ~3400-3200 | Attenuated Total Reflectance (ATR) |

| C-H stretch (aromatic) | ~3100-3000 | Attenuated Total Reflectance (ATR) |

| C-H stretch (aliphatic) | ~2950-2850 | Attenuated Total Reflectance (ATR) |

| C=C and C=N stretch (aromatic rings) | ~1600-1450 | Attenuated Total Reflectance (ATR) |

| C-O stretch (primary alcohol) | ~1050 | Attenuated Total Reflectance (ATR) |

Note: The IR data presented are characteristic absorption regions for the functional groups present in this compound. Actual peak positions may vary slightly.

Table 3: Mass Spectrometry Data

| Adduct | Calculated m/z |

| [M+H]⁺ | 174.09134 |

| [M+Na]⁺ | 196.07328 |

| [M-H]⁻ | 172.07678 |

| [M+NH₄]⁺ | 191.11788 |

| [M+K]⁺ | 212.04722 |

| [M+H-H₂O]⁺ | 156.08132 |

| [M]⁺ | 173.08351 |

Data Source: Predicted values from PubChem.[1] The molecular formula is C₁₁H₁₁NO with a monoisotopic mass of 173.08406 Da.[1]

Experimental Protocols

The following are representative protocols for the acquisition of spectroscopic data for this compound, compiled from standard laboratory practices for similar compounds.

NMR Spectroscopy

A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube. NMR spectra are acquired on a spectrometer, for instance, a 400 MHz instrument. For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is generally from 0 to 220 ppm. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectra can be obtained using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid this compound sample is placed directly onto the ATR crystal. The spectrum is recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. An air background spectrum is collected prior to the sample measurement.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization (ESI) source. A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile, with or without a small amount of formic acid or ammonium acetate to promote ionization. The solution is infused into the ESI source. Data is collected in both positive and negative ion modes over a mass range of m/z 50-500. High-resolution mass spectrometry (HRMS) can be used for accurate mass measurements to confirm the elemental composition.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

References

Biological significance of the quinoline scaffold in medicinal chemistry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged structure" in the field of medicinal chemistry. Its remarkable versatility and ability to interact with a wide range of biological targets have cemented its importance in the development of therapeutic agents. This technical guide provides an in-depth exploration of the biological significance of the quinoline core, detailing its diverse applications, mechanisms of action, and the experimental methodologies used in its evaluation.

Therapeutic Applications of Quinoline Derivatives

The quinoline nucleus is a recurring motif in a vast array of pharmaceuticals, demonstrating a broad spectrum of biological activities. Its derivatives have been successfully developed as antimalarial, anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents.

Antimalarial Activity

The quinoline scaffold is most famously associated with its potent antimalarial properties. For decades, quinoline-based drugs have been pivotal in the fight against malaria.[1]

-

Chloroquine: A 4-aminoquinoline, chloroquine was a frontline antimalarial drug for many years. It is thought to exert its effect by accumulating in the acidic food vacuole of the malaria parasite, where it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[2] This leads to a buildup of toxic heme, ultimately killing the parasite.[3]

-

Quinine and Mefloquine: These quinolinemethanol drugs are also effective antimalarials. Unlike chloroquine, they are more lipophilic and are not thought to concentrate as extensively in the food vacuole, suggesting they may have alternative mechanisms of action.[3] Resistance to these drugs is thought to involve a P-glycoprotein homolog in the parasite.[3]

-

Primaquine: An 8-aminoquinoline, primaquine is unique in its ability to target the liver stages of the malaria parasite, making it crucial for preventing relapse.[4]

Anticancer Activity

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting multiple mechanisms of action against various cancer types.[4][5][6]

-

Topoisomerase Inhibition: Compounds like camptothecin and its analogs, which feature a quinoline scaffold, are potent inhibitors of topoisomerase I, an enzyme essential for DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex, these drugs lead to DNA damage and apoptosis in cancer cells.[6]

-

Kinase Inhibition: The quinoline core is a key feature in many kinase inhibitors targeting critical signaling pathways in cancer.[7]

-

EGFR and VEGFR Inhibition: Aberrant signaling through the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[7] Several quinoline-based compounds have been developed as potent inhibitors of these receptor tyrosine kinases.[3][7]

-

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its dysregulation is common in cancer. Quinoline derivatives have been designed to target key components of this pathway, such as PI3K and mTOR, leading to cell cycle arrest and apoptosis.[8]

-

-

Induction of Apoptosis: Many quinoline derivatives induce apoptosis in cancer cells through various mechanisms, including the disruption of mitochondrial function and the overproduction of reactive oxygen species (ROS).[9]

Antibacterial and Antifungal Activities

The quinoline scaffold is the foundation for the quinolone and fluoroquinolone classes of antibiotics, which are highly effective against a broad spectrum of bacterial pathogens.[1][4] These compounds primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[10][11] Furthermore, certain quinoline derivatives have demonstrated promising antifungal activity.[12][13]

Other Therapeutic Applications

The versatility of the quinoline scaffold extends to a range of other therapeutic areas, including:

-

Neuroprotective activity [14]

Quantitative Data on the Biological Activity of Quinoline Derivatives

The following tables summarize the in vitro activity of various quinoline derivatives across different therapeutic areas. This data is essential for structure-activity relationship (SAR) studies and for guiding the optimization of lead compounds.

Table 1: Anticancer Activity of Representative Quinoline Derivatives

| Compound Class | Derivative Example | Cancer Cell Line | IC50/GI50 (µM) | Reference(s) |

| 4-Anilinoquinoline-3-carbonitriles | Varies | Various | Nanomolar to low micromolar | [3] |

| Quinoline-based EGFR/HER-2 Inhibitors | Compound 5a | MCF-7 (Breast) | 0.071 (EGFR), 0.031 (HER-2) | [15] |

| Quinoline-based Pim-1 Kinase Inhibitors | Compound 9g | PC-3 (Prostate) | 1.29 | [16] |

| Quinoline-1,2,4-triazine hybrids | Compound 40d | - | 4.54 ± 0.16 | [9] |

| Quinoline-based PI3K/mTOR inhibitors | Quinoline 38 | MCF-7 (Breast) | 0.72 (PI3K), 2.62 (mTOR) | [3] |

Table 2: Antimalarial Activity of Representative Quinoline Derivatives

| Compound Class | Derivative Example | P. falciparum Strain | IC50 (µM) | Reference(s) |

| 4-Aminoquinolines | Chloroquine | Sensitive Strains | Nanomolar range | [2] |

| Quinolinemethanols | Mefloquine | - | Nanomolar range | [3] |

| Quinoline-imidazole hybrids | Compound 72 | 3D7 (Chloroquine-sensitive) | 0.10 | [6] |

| Amino-alcohol quinolines | (S)-pentyl derivative | - | Sub-micromolar | [14] |

| Quinolone derivatives | ELQ-300 | W2 (MDR) | 0.0018 | [17] |

Table 3: Antibacterial Activity of Representative Quinoline Derivatives

| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| Oxazino quinoline and quinoline hybrids | Compound 5d | Gram-positive & Gram-negative strains | 0.125–8 | [10][11] |

| Fluoroquinolones | Ciprofloxacin | Various | Varies | [4] |

Table 4: Toxicity Data for Quinoline

| Test | Organism | Route | LD50 | Reference(s) |

| Acute Oral | Rat | Oral | 262-460 mg/kg bw | [18] |

| Acute Dermal | Rabbit | Dermal | 1978 mg/kg bw | [18] |

Signaling Pathways and Mechanisms of Action

The biological effects of quinoline derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanisms of action and potential side effects.

PI3K/Akt/mTOR Signaling Pathway in Cancer

The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many cancers. Quinoline-based inhibitors have been developed to target different nodes in this pathway.

EGFR and VEGFR Signaling Pathways in Cancer

EGFR and VEGFR are receptor tyrosine kinases that play crucial roles in cancer progression. EGFR signaling promotes cell proliferation and survival, while VEGFR signaling is essential for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

Experimental Protocols

The synthesis and biological evaluation of quinoline derivatives involve a variety of established experimental protocols. The following sections provide detailed methodologies for key experiments.

Synthesis of Quinoline Derivatives

Several named reactions are commonly employed for the synthesis of the quinoline scaffold.

4.1.1. Combes Quinoline Synthesis

This method involves the acid-catalyzed condensation of an aniline with a β-diketone.

-

Materials: Aniline derivative, β-diketone (e.g., acetylacetone), concentrated sulfuric acid or polyphosphoric acid.

-

Procedure:

-

Slowly add the aniline derivative to the β-diketone with stirring.

-

Carefully add the acid catalyst to the mixture, maintaining the temperature below a specified limit.

-

Heat the reaction mixture to the appropriate temperature for the required duration, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

-

Collect the crude product by filtration, wash with water, and dry.

-

Purify the product by recrystallization or column chromatography.

-

4.1.2. Skraup-Doebner-von Miller Synthesis

This is a variation of the Skraup synthesis that allows for the preparation of substituted quinolines from anilines and α,β-unsaturated aldehydes or ketones.

-

Materials: Aniline derivative, α,β-unsaturated carbonyl compound (e.g., crotonaldehyde), acid catalyst (e.g., hydrochloric acid, sulfuric acid), oxidizing agent (optional).

-

Procedure:

-

Dissolve the aniline derivative in the acid catalyst.

-

Slowly add the α,β-unsaturated carbonyl compound to the stirred solution, controlling the temperature.

-

If required, add an oxidizing agent.

-

Heat the reaction mixture under reflux for the specified time.

-

Cool the mixture and neutralize it with a base.

-

Extract the product with an organic solvent.

-

Dry the organic layer, evaporate the solvent, and purify the residue by distillation or chromatography.

-

4.1.3. Friedländer Annulation

This method involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

-

Materials: 2-aminoaryl aldehyde or ketone, carbonyl compound with an α-methylene group (e.g., acetone), acid or base catalyst.

-

Procedure:

-

Mix the 2-aminoaryl carbonyl compound and the α-methylene carbonyl compound in a suitable solvent.

-

Add the catalyst (e.g., sodium hydroxide, p-toluenesulfonic acid).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the mixture and remove the solvent.

-

Purify the product by recrystallization or column chromatography.

-

Biological Evaluation

4.2.1. MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Materials: Cancer cell lines, culture medium, 96-well plates, quinoline derivatives, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).

-

Procedure:

-

Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.

-

Treat the cells with various concentrations of the quinoline derivatives and incubate for the desired period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

4.2.2. SYBR Green I-based Antimalarial Assay

This fluorescence-based assay is used to determine the in vitro susceptibility of Plasmodium falciparum to antimalarial drugs.

-

Materials: P. falciparum culture, red blood cells, culture medium, 96-well plates, quinoline derivatives, SYBR Green I lysis buffer.

-

Procedure:

-

Prepare serial dilutions of the quinoline derivatives in a 96-well plate.

-

Add the P. falciparum-infected red blood cell culture to each well.

-

Incubate the plates for 72 hours under appropriate conditions (5% CO2, 5% O2, 90% N2).

-

Freeze the plates to lyse the red blood cells.

-

Thaw the plates and add the SYBR Green I lysis buffer to each well.

-

Incubate in the dark at room temperature for 1-2 hours.

-

Measure the fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

Determine the IC50 value by plotting fluorescence against drug concentration.

-

4.2.3. Broth Microdilution for Antibacterial MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antibacterial agent.

-

Materials: Bacterial strains, Mueller-Hinton broth (or other suitable broth), 96-well plates, quinoline derivatives.

-

Procedure:

-

Prepare a standardized inoculum of the test bacterium (e.g., 0.5 McFarland standard).

-

Prepare two-fold serial dilutions of the quinoline derivative in the broth in a 96-well plate.

-

Inoculate each well with the bacterial suspension.

-

Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubate the plate at 37°C for 16-24 hours.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.

-

High-Throughput Screening (HTS) of Quinoline Libraries

High-throughput screening allows for the rapid testing of large libraries of quinoline derivatives to identify compounds with desired biological activity.

Conclusion

The quinoline scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its rich history in the development of antimalarial drugs has paved the way for its exploration in a multitude of other therapeutic areas, most notably in the fight against cancer. The diverse mechanisms of action exhibited by quinoline derivatives, coupled with the well-established synthetic methodologies and biological evaluation techniques, ensure that this remarkable heterocyclic system will remain a focal point of drug discovery and development for the foreseeable future. This technical guide provides a solid foundation for researchers and scientists working with this important class of compounds.

References

- 1. iddo.org [iddo.org]

- 2. iipseries.org [iipseries.org]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Friedlaender Synthesis [organic-chemistry.org]

- 14. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 18. MTT assay protocol | Abcam [abcam.com]

The Therapeutic Promise of 2-(2-Hydroxyethyl)quinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with a wide array of pharmacological activities. Among the vast landscape of quinoline derivatives, those functionalized at the 2-position with a 2-hydroxyethyl group represent a promising, yet relatively underexplored, class of molecules. This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and mechanisms of action of 2-(2-Hydroxyethyl)quinoline derivatives, with a focus on their anticancer and antimicrobial properties.

Synthesis of this compound and Its Derivatives

The foundational molecule, this compound, serves as a versatile starting material for the synthesis of a diverse library of derivatives. A common synthetic route involves the modification of the hydroxyl group to introduce various functionalities, such as esters and ethers.

A general workflow for the synthesis of these derivatives begins with the preparation of the parent compound, this compound, which can then be subjected to esterification or etherification reactions.

Experimental Protocol: Synthesis of Aryl Esters of Quinoline-2-Carboxylic Acid (A Representative Protocol)

While specific protocols for this compound derivatives are not abundant in publicly available literature, a representative procedure for the synthesis of similar quinoline esters can be adapted. The following protocol outlines the synthesis of an aryl ester of quinoline-2-carboxylic acid[1].

Materials:

-

Quinoline-2-carboxylic acid

-

Thionyl chloride

-

Phenol or substituted arylamine

-

Appropriate solvent (e.g., dioxane, DMF, DMSO)

Procedure:

-

Acid Chloride Formation: Quinoline-2-carboxylic acid is reacted with thionyl chloride to form quinoline-2-carboxylic acid chloride.

-

Esterification/Amidation: The resulting acid chloride is then reacted with a phenol or a substituted arylamine in a suitable solvent to yield the corresponding ester or amide derivative.

-

Purification: The crude product is purified using techniques such as recrystallization or column chromatography. The structure of the synthesized compound is then confirmed using spectroscopic methods like FT-IR and NMR.

Therapeutic Applications

Quinoline derivatives have been extensively studied for a variety of therapeutic applications, primarily focusing on their anticancer and antimicrobial activities.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of various quinoline derivatives against a range of human cancer cell lines[2]. While specific data for this compound derivatives is limited, related compounds have shown significant promise. For instance, an aryl ester of quinoline-2-carboxylic acid exhibited potent cytotoxicity against the PC3 prostate cancer cell line with an IC50 value of 26 µg/mL[3][4].

Table 1: Cytotoxicity of Representative Quinoline Derivatives against Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Aryl ester of quinoline-2-carboxylic acid | PC3 (Prostate) | 26 µg/mL | [3][4] |

| 2-substituted quinolines | Wide range | Varies | [2] |

| 2-quinolone derivatives | COLO 205 (Colon) | Nanomolar range | [5] |

Mechanism of Anticancer Action:

The anticancer activity of quinoline derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest[3][5]. One of the proposed mechanisms involves the disruption of microtubule assembly, which is crucial for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis[5].

The apoptotic pathway can be initiated through both intrinsic and extrinsic signaling pathways. A study on a quinoline-2-carboxylic acid aryl ester demonstrated an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to the activation of caspases-7 and -9[3][4].

Antimicrobial Activity

Table 2: Antimicrobial Activity of Representative Quinoline Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Substituted ethyl 2-(quinolin-4-yl)-propanoates | Helicobacter pylori | Potent activity | [8] |

| Quinoline-2-one derivatives | Staphylococcus aureus (MRSA) | 0.75 | [9] |

| Quinoline-2-one derivatives | Vancomycin-resistant Enterococci (VRE) | 0.75 | [9] |

| New Quinoline Derivative (ER-2) | Mycoplasma pneumoniae | MIC90: 0.016 | [10] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

Test compound

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: A standardized suspension of the microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in the broth medium in the wells of a 96-well plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

References

- 1. researchgate.net [researchgate.net]

- 2. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Activity of a New Quinoline Derivative, ER-2, against Clinical Isolates of Mycoplasma pneumoniae and Mycoplasma hominis - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of Quinoline: A Technical Guide to Its Discovery and Synthesis Methods

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, its versatile structure has led to the development of a vast array of synthetic methodologies and a multitude of compounds with significant biological and physical properties. This in-depth technical guide provides a comprehensive overview of the historical discovery and the evolution of quinoline synthesis, from the foundational classical methods to modern adaptations. Detailed experimental protocols for key syntheses are provided, alongside quantitative data to facilitate comparison and application in research and development.

A Historical Overview of Key Quinoline Synthesis Methods

The late 19th century was a fertile period for the discovery of named reactions that form the foundation of quinoline synthesis. These methods, often born out of the burgeoning dye industry and the study of alkaloids, remain indispensable tools for organic chemists.

| Synthesis Method | Discoverer(s) | Year of Discovery | Brief Description |

| Skraup Synthesis | Zdenko Hans Skraup | 1880 | Reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1] |

| Doebner-von Miller Reaction | Oscar Döbner & Wilhelm von Miller | 1881 | A modification of the Skraup synthesis using α,β-unsaturated aldehydes or ketones.[2][3] |

| Friedländer Synthesis | Paul Friedländer | 1882 | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[4][5] |

| Conrad-Limpach-Knorr Synthesis | Max Conrad, Leonhard Limpach & Ludwig Knorr | 1886-1887 | Reaction of anilines with β-ketoesters, yielding either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr) depending on reaction conditions.[6][7] |

| Combes Synthesis | Alphonse Combes | 1888 | Acid-catalyzed condensation of anilines with β-diketones.[8] |

| Camps Synthesis | Rudolph Camps | 1899 | Intramolecular cyclization of o-acylaminoacetophenones in the presence of a base to form hydroxyquinolines.[1] |

| Pfitzinger Reaction | Wilhelm Pfitzinger | 1886 | Condensation of isatin with a carbonyl compound containing an α-methylene group to yield quinoline-4-carboxylic acids.[2] |

| Niementowski Synthesis | Stefan Niementowski | 1894 | Reaction of anthranilic acids with ketones or aldehydes to form γ-hydroxyquinoline derivatives.[9][10] |

| Gould-Jacobs Reaction | R. Gordon Gould & Walter Abraham Jacobs | 1939 | Reaction of an aniline with an alkoxymethylenemalonate ester followed by cyclization. |

Core Synthesis Methods: Mechanisms, Protocols, and Data

This section provides a detailed examination of the most significant historical methods for quinoline synthesis, complete with reaction mechanisms, experimental protocols, and quantitative data.

Skraup Synthesis (1880)

One of the oldest and most direct methods for the synthesis of quinoline itself. It involves the reaction of an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene. The reaction is notoriously exothermic and requires careful control.[8]

Reaction Mechanism:

The Skraup synthesis proceeds through several key steps:

-

Dehydration of glycerol by sulfuric acid to form the α,β-unsaturated aldehyde, acrolein.

-

Michael-type conjugate addition of the aniline to acrolein.

-

Acid-catalyzed cyclization of the resulting intermediate.

-

Dehydration to form a dihydroquinoline.

-

Oxidation of the dihydroquinoline to the final quinoline product.

Experimental Protocol: Synthesis of Quinoline

-

Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate heptahydrate (as a moderator).

-

Procedure:

-

In a large, robust reaction vessel equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol.

-

Add ferrous sulfate heptahydrate to the mixture.

-

Gently heat the mixture. The reaction is highly exothermic, and the temperature should be carefully controlled.

-

Once the initial vigorous reaction subsides, add nitrobenzene portion-wise.

-

Heat the reaction mixture to maintain a steady reflux for several hours.

-

After cooling, dilute the mixture with water and neutralize with a concentrated sodium hydroxide solution.

-

Isolate the crude quinoline via steam distillation.

-

Purify the collected quinoline by fractional distillation.

-

Quantitative Data: Skraup Synthesis

| Aniline Derivative | Oxidizing Agent | Product | Yield (%) |

| Aniline | Nitrobenzene | Quinoline | 84-91[11] |

| p-Toluidine | Arsenic Pentoxide | 6-Methylquinoline | 70-75[11] |

| m-Toluidine | Arsenic Pentoxide | 5-Methyl- & 7-Methylquinoline (mixture) | 60-65[11] |

| p-Anisidine | Arsenic Pentoxide | 6-Methoxyquinoline | 65-72[11] |

| p-Chloroaniline | Arsenic Pentoxide | 6-Chloroquinoline | 75[11] |

Doebner-von Miller Reaction (1881)

A versatile extension of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines by reacting anilines with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst.[2][3]

Reaction Mechanism:

The mechanism is believed to involve the 1,4-addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization, dehydration, and oxidation.

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

-

Materials: Aniline, crotonaldehyde, hydrochloric acid, zinc chloride.

-

Procedure:

-

In a reaction flask, prepare a solution of aniline in aqueous hydrochloric acid.

-

Cool the mixture and slowly add crotonaldehyde with vigorous stirring.

-

Add a Lewis acid catalyst such as zinc chloride.

-

Heat the reaction mixture under reflux for several hours.

-

After cooling, make the solution alkaline with a strong base (e.g., NaOH).

-

Isolate the product by steam distillation.

-

Purify the obtained 2-methylquinoline by fractional distillation.

-

Quantitative Data: Doebner-von Miller Synthesis

| Aniline Derivative | α,β-Unsaturated Carbonyl | Acid Catalyst | Product | Yield (%) |

| Aniline | Crotonaldehyde | HCl | 2-Methylquinoline (Quinaldine) | 70-75[11] |

| Aniline | Methyl Vinyl Ketone | HCl/ZnCl₂ | 4-Methylquinoline (Lepidine) | 60-65[11] |

| p-Toluidine | Crotonaldehyde | HCl | 2,6-Dimethylquinoline | 68-73[11] |

| m-Nitroaniline | Acrolein | H₂SO₄ | 7-Nitroquinoline | ~50[11] |

Friedländer Synthesis (1882)

A versatile and widely used method for synthesizing substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester. The reaction can be catalyzed by either acid or base.[4][5]

Reaction Mechanism:

The Friedländer synthesis can proceed through two main pathways:

-

Aldol Condensation Pathway: An initial aldol-type condensation between the two carbonyl compounds, followed by cyclization and dehydration.

-

Schiff Base Pathway: Formation of a Schiff base between the aniline and the carbonyl compound, followed by an intramolecular aldol-type condensation.

Experimental Protocol: Synthesis of 2-Methylquinoline

-

Materials: 2-Aminobenzaldehyde, acetone, aqueous sodium hydroxide.

-

Procedure:

-

Dissolve 2-aminobenzaldehyde in ethanol in a round-bottom flask.

-

Add an excess of acetone to the solution.

-

Slowly add a solution of aqueous sodium hydroxide to the mixture with stirring.

-

Heat the reaction mixture under reflux for a few hours.

-

After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ether or dichloromethane).

-

Wash the organic layer with water, dry over an anhydrous salt, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

-

Quantitative Data: Friedländer Synthesis

| 2-Aminoaryl Carbonyl | Methylene Component | Catalyst/Conditions | Product | Yield (%) |

| 2-Aminobenzaldehyde | Acetone | aq. NaOH | 2-Methylquinoline | 70[11] |

| 2-Aminobenzaldehyde | Acetaldehyde | aq. NaOH | Quinoline | ~60[11] |

| 2-Aminoacetophenone | Ethyl Acetoacetate | Piperidine, 150 °C | 2-Methyl-3-carbethoxyquinoline | 95[11] |

| 2-Amino-5-chlorobenzophenone | Acetophenone | KOH, EtOH, reflux | 2-Phenyl-6-chloroquinoline | 85-90[11] |

Conrad-Limpach-Knorr Synthesis (1886-1887)

This synthesis involves the reaction of anilines with β-ketoesters. The regiochemical outcome is highly dependent on the reaction temperature. The Conrad-Limpach synthesis, conducted at lower temperatures, yields 4-hydroxyquinolines (kinetic product), while the Knorr synthesis, at higher temperatures, produces 2-hydroxyquinolines (thermodynamic product).[6][7]

Reaction Mechanism:

-

Conrad-Limpach (Kinetic Control): At lower temperatures, the aniline preferentially attacks the more reactive keto group of the β-ketoester, leading to a β-aminoacrylate intermediate which then cyclizes to the 4-hydroxyquinoline.

-

Knorr (Thermodynamic Control): At higher temperatures, the reaction is reversible, and the more stable β-ketoanilide intermediate is formed by attack at the ester group. This intermediate then cyclizes to the 2-hydroxyquinoline.

Experimental Protocol: Conrad-Limpach Synthesis of 2-Methyl-4-hydroxyquinoline

-

Materials: Aniline, ethyl acetoacetate, Dowtherm A (or mineral oil).

-

Procedure:

-

Condensation: Mix aniline and ethyl acetoacetate and heat at a moderate temperature (e.g., 100-140 °C) to form the ethyl β-anilinocrotonate intermediate. Remove the ethanol formed during the reaction by distillation.

-

Cyclization: Add the crude intermediate to a high-boiling solvent like Dowtherm A preheated to around 250 °C. Maintain this temperature for a short period (e.g., 15-30 minutes).

-

Cool the mixture and add a non-polar solvent (e.g., hexane) to precipitate the product.

-

Collect the solid by filtration, wash with the non-polar solvent, and recrystallize from a suitable solvent like ethanol.

-

Quantitative Data: Conrad-Limpach Synthesis

| Aniline Derivative | β-Ketoester | Cyclization Conditions | Product | Yield (%) |

| Aniline | Ethyl acetoacetate | 250 °C, Dowtherm A | 2-Methyl-4-hydroxyquinoline | 85-90[12] |

| 4-Nitroaniline | Ethyl 3-ethoxybut-2-enoate | 257 °C, Dowtherm A | 2-Methyl-6-nitro-4-hydroxyquinoline | 65 |

This guide will continue with detailed descriptions of the Combes, Camps, Pfitzinger, and Niementowski syntheses, providing the same level of in-depth information on their history, mechanisms, experimental protocols, and quantitative data. Each section will also include a Graphviz diagram to visually represent the reaction pathways or experimental workflows. The subsequent sections will further explore modern advancements and the application of these foundational methods in contemporary drug discovery and materials science.

References

- 1. iipseries.org [iipseries.org]

- 2. Camps_quinoline_synthesis [chemeurope.com]

- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 7. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

2-(2-Hydroxyethyl)quinoline: A Versatile Precursor in Modern Organic Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of biologically active compounds and functional materials. Among the numerous quinoline derivatives, 2-(2-hydroxyethyl)quinoline stands out as a particularly valuable precursor. Its bifunctional nature, possessing both the quinoline nucleus and a reactive primary alcohol, allows for a diverse range of chemical transformations. This guide provides an in-depth analysis of the synthesis, key reactions, and applications of this compound as a foundational building block in organic synthesis. Detailed experimental protocols, quantitative data, and process visualizations are presented to support researchers in leveraging this versatile intermediate for novel molecular design and development.

Physicochemical and Spectroscopic Data

This compound, also known by its IUPAC name 2-quinolin-2-ylethanol, is a stable, hygroscopic compound.[1][2] Its key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1011-50-3 | [1][] |

| Molecular Formula | C₁₁H₁₁NO | [1][] |

| Molecular Weight | 173.21 g/mol | [1] |

| IUPAC Name | 2-quinolin-2-ylethanol | [] |

| Purity | ≥95% (Commercially available) | [][4] |

| Physical Description | Colorless hygroscopic liquid that may turn brown on light exposure | [2] |

Spectroscopic data is crucial for the identification and characterization of this compound and its derivatives. Predicted mass spectrometry data provides insight into its fragmentation patterns under various ionization conditions.

| Adduct Type | Predicted m/z | Predicted Collision Cross Section (CCS) (Ų) | Reference(s) |

| [M+H]⁺ | 174.09134 | 135.1 | [5] |

| [M+Na]⁺ | 196.07328 | 143.7 | [5] |

| [M-H]⁻ | 172.07678 | 137.0 | [5] |

| [M+NH₄]⁺ | 191.11788 | 154.6 | [5] |

| [M+K]⁺ | 212.04722 | 139.9 | [5] |

| [M+H-H₂O]⁺ | 156.08132 | 128.6 | [5] |

Synthesis of this compound

A common and effective method for synthesizing this compound involves an aldol-type condensation reaction between 2-methylquinoline (quinaldine) and a formaldehyde source, such as paraformaldehyde, under acidic conditions.[6]

Caption: Synthesis of this compound via acid-catalyzed condensation.

Experimental Protocol: Synthesis from 2-Methylquinoline[6]

-

Materials: 2-methylquinoline, paraformaldehyde, concentrated hydrochloric acid, saturated sodium hydroxide solution, diethyl ether, anhydrous magnesium sulfate, brine.

-

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, suspend 2-methylquinoline (1.0 equivalent) and paraformaldehyde (1.2 equivalents) in a solution of concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain this temperature for several hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a saturated solution of sodium hydroxide until the pH is basic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

-

This compound as a Synthetic Precursor

The true utility of this compound lies in the reactivity of its hydroxyl group, which serves as a handle for introducing a wide range of functionalities. Key transformations include conversion to haloethyl and vinyl derivatives, which are themselves versatile intermediates.

Caption: Primary reaction pathways for this compound as a precursor.

Conversion to 2-(2-Chloroethyl)quinoline

The conversion of the hydroxyl group to a chloro group creates a reactive electrophile, making 2-(2-chloroethyl)quinoline a valuable intermediate for introducing nucleophiles.[6] This transformation is typically achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[6][7]

-

Materials: this compound, thionyl chloride (or phosphorus oxychloride), anhydrous dichloromethane, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen) and cool the solution in an ice bath.

-

Add a solution of thionyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled solution while stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until TLC indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield 2-(2-chloroethyl)quinoline. Further purification can be performed by column chromatography.

-

The primary impurity in this reaction is often unreacted starting material, which can result from insufficient chlorinating agent or the presence of moisture.[7]

Dehydration to 2-Vinylquinoline

Dehydration of this compound provides a direct route to 2-vinylquinoline, a monomer used in polymer synthesis and a valuable building block for other quinoline derivatives. A patented process describes this conversion with a practically quantitative yield.[8]

-

Materials: this compound (also referred to as 2-quinoline-ethanol), glycerol, ammonium dihydrogen phosphate (NH₄H₂PO₄), phosphoric acid (H₃PO₄), water.

-

Procedure:

-

Prepare a dehydrating solution by dissolving 1% NH₄H₂PO₄ and 1% H₃PO₄ in glycerol. Heat this solution to 180-200 °C in a reaction vessel equipped for distillation.

-

Prepare an aqueous solution of the starting material, for example, 50% by volume of this compound in water.

-

Add the aqueous solution of the heterocyclic alcohol dropwise into the hot dehydrating solution.

-

Dehydration occurs rapidly, and the 2-vinylquinoline product distills from the reaction mixture.

-

Collect the distilled vapors to obtain 2-vinylquinoline in a nearly quantitative yield. The dehydrating solution can be reused.

-

| Reaction | Product | Yield | Reference(s) |

| Dehydration of this compound | 2-Vinylquinoline | Quantitative | [8] |

Downstream Applications of Derivatives

The derivatives of this compound are precursors to a vast library of functionalized molecules. The chloroethyl group, in particular, is a versatile handle for nucleophilic substitution reactions.[6]

Caption: Versatility of 2-(2-chloroethyl)quinoline in nucleophilic substitution reactions.

This reactivity allows for the introduction of various functional groups, including amines, azides, thiols, and cyanides, at the 2-position of the quinoline ring.[6] This chemical flexibility makes it a valuable building block in drug discovery programs targeting a wide range of diseases, leveraging the known biological activities of the quinoline core, which include antimalarial, anticancer, and antimicrobial properties.[6]

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its straightforward synthesis from readily available materials and the strategic reactivity of its hydroxyl group provide access to key intermediates like 2-(2-chloroethyl)quinoline and 2-vinylquinoline. These compounds, in turn, serve as gateways for the development of complex, functionalized quinoline derivatives. The detailed protocols and data presented in this guide underscore its importance and provide a practical framework for its application in research, drug discovery, and materials science.

References

- 1. 2-Quinolineethanol | C11H11NO | CID 70532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinoline | 91-22-5 [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. PubChemLite - this compound (C11H11NO) [pubchemlite.lcsb.uni.lu]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. US3149116A - Process for the dehydration of hydroxyethyl-substituted pyridines, quinolines, and isoquinolines - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability of 2-(2-Hydroxyethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-(2-Hydroxyethyl)quinoline, a key heterocyclic compound with potential applications in pharmaceutical and materials science. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on providing detailed experimental protocols for researchers to determine these critical physicochemical properties. Furthermore, it presents solubility data for structurally similar quinoline derivatives to offer valuable insights and predictive understanding.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The structure of this compound, featuring a quinoline core and a hydroxyethyl side chain, suggests a degree of polarity and the potential for hydrogen bonding, which will influence its solubility in various solvents.

Predicted Solubility Characteristics

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the hydroxyl group is expected to enhance solubility in protic solvents through hydrogen bonding. However, the aromatic quinoline ring is hydrophobic, which will limit its aqueous solubility. Quinoline itself is only slightly soluble in cold water but dissolves readily in hot water.[1] The hydroxyethyl group should improve aqueous solubility compared to quinoline or 2-methylquinoline.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated in polar aprotic solvents like DMSO and DMF due to their ability to solvate the polar regions of the molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected in nonpolar solvents as the energy required to break the crystal lattice of this polar compound will not be sufficiently compensated by weak van der Waals interactions.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is predicted in chlorinated solvents.

Quantitative Solubility Data of a Structurally Related Analog

In the absence of specific quantitative data for this compound, the following table summarizes the solubility of a structurally related compound, 6-bromo-2-methylquinoline, in various solvents at different temperatures. This data serves as a valuable reference for estimating the solubility behavior of this compound.

| Solvent | Temperature (K) | Molar Fraction Solubility (x) |

| Toluene | 278.15 | 0.00985 |

| 283.15 | 0.01211 | |

| 288.15 | 0.01487 | |

| 293.15 | 0.01825 | |

| 298.15 | 0.02239 | |

| 303.15 | 0.02587 | |

| 308.15 | 0.02811 | |

| 313.15 | 0.03015 | |

| 318.15 | 0.03192 | |

| 323.15 | 0.03318 | |

| Ethyl Acetate | 278.15 | 0.00845 |

| 283.15 | 0.01041 | |

| 288.15 | 0.01281 | |

| 293.15 | 0.01574 | |

| 298.15 | 0.01934 | |

| 303.15 | 0.02241 | |

| 308.15 | 0.02446 | |

| 313.15 | 0.02631 | |

| 318.15 | 0.02819 | |

| 323.15 | 0.02991 | |

| Acetone | 278.15 | 0.00781 |

| 283.15 | 0.00962 | |

| 288.15 | 0.01183 | |

| 293.15 | 0.01454 | |

| 298.15 | 0.01786 | |

| 303.15 | 0.02070 | |

| 308.15 | 0.02260 | |

| 313.15 | 0.02434 | |

| 318.15 | 0.02604 | |

| 323.15 | 0.02764 | |

| Acetonitrile | 278.15 | 0.00715 |

| 283.15 | 0.00881 | |

| 288.15 | 0.01083 | |

| 293.15 | 0.01331 | |

| 298.15 | 0.01635 | |

| 303.15 | 0.01895 | |

| 308.15 | 0.02069 | |

| 313.15 | 0.02228 | |

| 318.15 | 0.02383 | |

| 323.15 | 0.02528 | |

| N,N-Dimethylformamide (DMF) | 278.15 | 0.00628 |

| 283.15 | 0.00773 | |